molecular formula C9H12N2O B1609413 4-Ethoxy-benzamidine CAS No. 25412-71-9

4-Ethoxy-benzamidine

Cat. No.: B1609413
CAS No.: 25412-71-9
M. Wt: 164.2 g/mol
InChI Key: FLPFTRNWHJZQNE-UHFFFAOYSA-N
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Description

4-Ethoxy-benzamidine (C₉H₁₂N₂O) is an aromatic amidine derivative featuring an ethoxy (-OC₂H₅) substituent at the para position of the benzene ring. Amidines are characterized by the -C(=NH)-NH₂ functional group, which confers strong basicity and reactivity, making them valuable in medicinal chemistry (e.g., protease inhibition) and organic synthesis. However, direct experimental data for this compound are sparse in the provided evidence, necessitating comparisons with structurally related compounds.

Preparation Methods

Preparation Methods

Method 1: Two-Step Synthesis via Amidoxime Intermediate

This approach involves:

  • Amidoxime formation : Reacting 4-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., K₂CO₃).
  • Reduction : Converting the amidoxime intermediate to 4-ethoxy-benzamidine using reducing agents.

Key data :

Step Reagents/Conditions Yield Source
1 NH₂OH·HCl, K₂CO₃, ethanol, reflux 90–95%
2 Zn/HCl or Fe/HCl, room temperature 86–93%

This method is scalable and avoids noble metal catalysts, but requires careful control of reducing agent stoichiometry.

Method 2: Catalytic Hydrogenation with Rhodium

A more advanced protocol uses:

  • Ionic liquid-supported Rh(0) catalyst.
  • Hydrogen gas (0.15 MPa) at room temperature.

Advantages :

  • Near-quantitative yields (98%)
  • Catalyst recyclability (10 cycles without activity loss)

Reaction equation :
$$
\text{4-Ethoxy-benzonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Amidoxime} \xrightarrow[\text{Rh catalyst}]{\text{H}2} \text{this compound}
$$

Comparative Analysis of Reduction Strategies

Parameter Zn/HCl Reduction Catalytic Hydrogenation
Yield 86–93% 98%
Reaction Time 1–3 hrs 4 hrs
Scalability Moderate High
Byproducts Requires multiple extractions Minimal

Catalytic hydrogenation offers superior efficiency but requires specialized equipment, while chemical reduction remains accessible for small-scale synthesis.

Key Process Optimization Insights

Quality Control Metrics

  • Purity : HPLC analysis shows ≥99.5% purity for catalytic methods.
  • Characterization :
    • $$ ^1\text{H-NMR} $$: δ 7.4–7.6 ppm (aromatic protons), δ 4.1 ppm (ethoxy group)
    • IR: 1650 cm$$ ^{-1} $$ (C=N stretch)

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-benzamidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It plays a role in protein crystallization and structural analysis, aiding in the study of protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, particularly as enzyme inhibitors, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-ethoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible competitive inhibitor of serine proteases, including trypsin and trypsin-like enzymes. By binding to the active site of these enzymes, it prevents substrate access and inhibits enzymatic activity. This property makes it useful in studies of enzyme kinetics and protein structure .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 4-Ethoxy-benzamidine with analogs from the methoxy-substituted benzene family (Table 1).

Table 1: Comparative Properties of this compound and Methoxy Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Key Functional Groups
This compound* C₉H₁₂N₂O 164.21 Not reported Predicted: s aq (acidic), s alc/eth Amidine, Ethoxy
4-Methoxybenzamide C₈H₉NO₂ 151.17 164–167 s aq; v s alc; sl s eth Amide, Methoxy
Methoxybenzene C₇H₈O 108.14 -37.5 misc alc, eth Methoxy

Key Observations:

Molecular Weight and Substituent Effects: The ethoxy group in this compound increases molecular weight by ~13 g/mol compared to 4-Methoxybenzamide. This aligns with the trend seen in methoxy vs. ethoxy derivatives (e.g., Methoxybenzene vs. Larger substituents like ethoxy reduce aqueous solubility but enhance organic solvent compatibility.

Basicity and Reactivity :

  • Amidines (pKa ~11–12) are significantly more basic than amides (pKa ~0–1) due to resonance stabilization of the protonated form. This makes this compound more reactive in acidic environments compared to 4-Methoxybenzamide .

Thermal Stability :

  • Amidines generally exhibit lower melting points than amides due to reduced hydrogen-bonding capacity. For example, 4-Methoxybenzamide melts at 164–167°C , while amidine analogs (e.g., benzamidine HCl) melt below 150°C.

Research Findings and Limitations

  • Synthetic Challenges : Ethoxy-substituted amidines require careful handling due to their sensitivity to hydrolysis, whereas methoxy analogs are more stable .
  • Data Gaps : Experimental data for this compound’s solubility, toxicity, and spectroscopic profiles are absent in the provided evidence. Further studies are needed to validate predicted properties.

Biological Activity

4-Ethoxy-benzamidine is a benzamidine derivative characterized by its ethoxy substitution, which influences its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound acts primarily through the inhibition of serine proteases, which are crucial in various physiological processes including blood coagulation and inflammatory responses. The compound's mechanism may involve:

  • Enzyme Inhibition : It binds to the active sites of serine proteases, preventing substrate access and thus inhibiting enzymatic activity.
  • Receptor Interaction : The compound may also act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against various pathogens:

  • Inhibition of Pathogens : this compound has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, outperforming some standard antibiotics in specific assays .
  • Minimum Inhibitory Concentration (MIC) : The compound exhibits low MIC values, indicating potent antibacterial properties. For instance, in a study, it displayed better growth inhibition compared to chlorhexidine at certain concentrations .

Cytotoxicity Analysis

Cytotoxicity studies have indicated that this compound possesses low toxicity levels:

  • Cell Viability : When tested against human embryonic kidney (HEK) cells, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Toxicity : Novel benzamidine analogs showed varying toxicity levels, with this compound being among those with lower toxicity at higher concentrations .

Synthesis and Evaluation

A recent study synthesized several benzamidine derivatives, including this compound, and evaluated their biological activities:

  • Synthesis Methodology : The synthesis involved condensation reactions followed by various modifications to enhance biological activity.
  • Evaluation Results : The synthesized compounds were tested for antimicrobial efficacy against P. gingivalis and other pathogens using micro-broth dilution methods. Results indicated significant inhibitory effects with minimal cytotoxicity .

Comparative Analysis of Benzamidine Derivatives

Compound NameStructure FeaturesBiological Activity
BenzamidineBasic benzamide structureAnticoagulant
4-HydroxybenzamidineHydroxyl group on benzamideAntifungal
This compound Ethoxy group enhances solubilityAntimicrobial
2-AminobenzamidineAmino group on the benzene ringAntiviral

This table illustrates the diversity among benzamidine derivatives and highlights the unique properties of this compound that may enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-benzamidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-ethoxybenzoyl chloride with amidine precursors under anhydrous conditions (e.g., THF, DMF) at 60–80°C typically yields the compound. Solvent polarity and temperature significantly impact reaction efficiency; polar aprotic solvents enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis . Characterization via HPLC (≥95% purity) and NMR (δ 7.8–8.2 ppm for aromatic protons) is critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound is classified as harmful if swallowed (H302) and requires storage in airtight containers at 4°C to prevent degradation. Refer to SDS guidelines for acute toxicity management, including immediate decontamination of exposed skin with water and ethanol .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ spectroscopic techniques:

  • 1H/13C-NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the amidine group shows characteristic NH2 signals (δ 5.2–5.6 ppm).
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~3350 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 165.19 (calculated for C9H11N2O) validate molecular weight .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to collate data from in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). Control variables such as cell line specificity (e.g., HEK293 vs. HeLa) and solvent interference (DMSO concentration ≤0.1%). Meta-analyses using fixed/random-effects models can identify confounding factors .

Q. What strategies optimize this compound’s solubility and stability for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Stability under physiological pH (7.4) can be assessed via accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC monitoring. Lyophilization in cryoprotectants (trehalose) improves long-term storage .

Q. How do computational models predict this compound’s interactions with target enzymes (e.g., trypsin-like proteases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB IDs: 1TLP, 2AYW). Parameterize force fields (AMBER) for amidine-enzyme hydrogen bonding. Validate with MD simulations (GROMACS) to assess binding free energy (ΔG) and residence time .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement design of experiments (DoE) with orthogonal parameters (temperature, stoichiometry, catalyst loading). Central composite designs (CCD) identify optimal conditions. Use QbD principles to establish a design space with ±10% tolerance for critical process parameters .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. CRISPR-Cas9 knockouts of putative targets (e.g., PARP1) in cell models confirm specificity. Dose-response curves (EC50) and time-lapse imaging further validate dynamic effects .

Q. Methodological Resources

  • Data Management : Use NFDI4Chem repositories (Chemotion, RADAR4Chem) for FAIR-compliant storage of spectral data and synthetic protocols .
  • Literature Reviews : Apply scoping frameworks (Arksey & O’Malley) to map evidence gaps in benzamidine research .

Properties

IUPAC Name

4-ethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFTRNWHJZQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407788
Record name 4-Ethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-71-9
Record name 4-Ethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Ethoxy-benzamidine
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